molecular formula C4H9N3O3S B1388387 3-Oxopiperazine-1-sulfonamide CAS No. 878386-22-2

3-Oxopiperazine-1-sulfonamide

Cat. No. B1388387
M. Wt: 179.2 g/mol
InChI Key: ONBCOARFCGLSKQ-UHFFFAOYSA-N
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Patent
US08722883B2

Procedure details

The subtitle compound was prepared according to the procedure outlined in Example 62 step i) using 2-oxopiperazine (0.5 g) and sulfamide (0.45 g) to give a beige solid. Yield: 0.83 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[S:8](N)([NH2:11])(=[O:10])=[O:9]>>[O:1]=[C:2]1[NH:3][CH2:4][CH2:5][N:6]([S:8]([NH2:11])(=[O:10])=[O:9])[CH2:7]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O=C1NCCNC1
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
S(=O)(=O)(N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a beige solid

Outcomes

Product
Name
Type
product
Smiles
O=C1CN(CCN1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.